molecular formula C9H14N4O B2748588 6-Methyl-2-piperazin-1-yl-3H-pyrimidin-4-one CAS No. 459182-13-9

6-Methyl-2-piperazin-1-yl-3H-pyrimidin-4-one

Cat. No. B2748588
M. Wt: 194.238
InChI Key: HMAVWOFXKXDEEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“6-Methyl-2-piperazin-1-yl-3H-pyrimidin-4-one” is a chemical compound with the molecular formula C9H14N4O and a molecular weight of 194.238. It is a derivative of piperazine , a common compound used in various pharmaceuticals .


Molecular Structure Analysis

The molecular structure of “6-Methyl-2-piperazin-1-yl-3H-pyrimidin-4-one” consists of a pyrimidinone ring attached to a piperazine ring via a methylene bridge . The piperazine ring contains a nitrogen atom, which can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and properties .

Future Directions

The future directions for “6-Methyl-2-piperazin-1-yl-3H-pyrimidin-4-one” and similar compounds could involve further exploration of their neuroprotective and anti-inflammatory properties . More research is needed to fully understand their mechanisms of action and potential therapeutic applications .

properties

IUPAC Name

4-methyl-2-piperazin-1-yl-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O/c1-7-6-8(14)12-9(11-7)13-4-2-10-3-5-13/h6,10H,2-5H2,1H3,(H,11,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMAVWOFXKXDEEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)N2CCNCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methyl-2-piperazin-1-yl-3H-pyrimidin-4-one

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